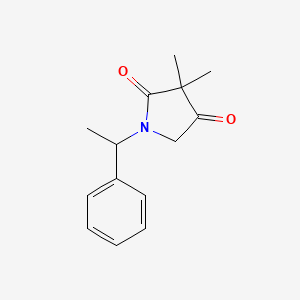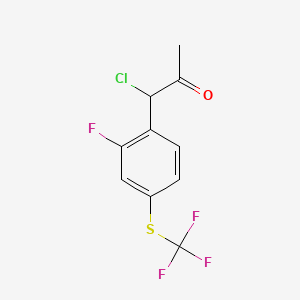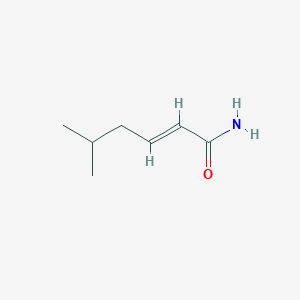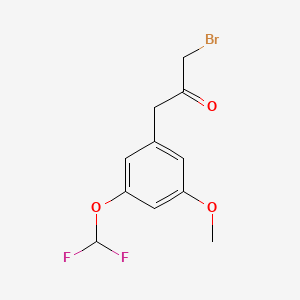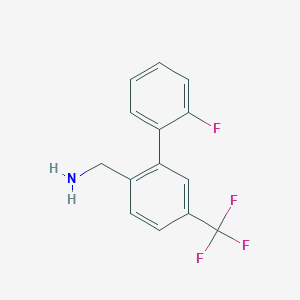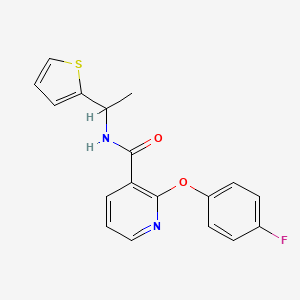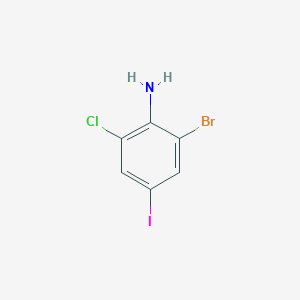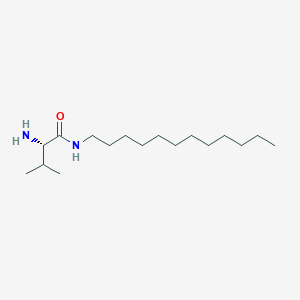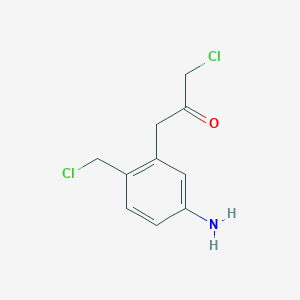
1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C10H11Cl2NO. This compound is notable for its unique structure, which includes both amino and chloromethyl functional groups attached to a phenyl ring, as well as a chloropropanone moiety. These functional groups make it a versatile intermediate in organic synthesis and a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route starts with the chloromethylation of a phenyl ring, followed by the introduction of an amino group. The final step involves the formation of the chloropropanone moiety. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial production methods may involve large-scale batch reactions or continuous flow processes, depending on the required quantity and application. The choice of method can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanone moiety into alcohols.
Substitution: The amino and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl and chloropropanone moieties can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one include:
1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one: This compound has a similar structure but differs in the position of the chloropropanone moiety.
1-(5-Amino-2-(chloromethyl)phenyl)propan-2-one: Lacks the second chlorine atom, which can affect its reactivity and applications.
Propriétés
Formule moléculaire |
C10H11Cl2NO |
|---|---|
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
1-[5-amino-2-(chloromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-7-1-2-9(13)3-8(7)4-10(14)6-12/h1-3H,4-6,13H2 |
Clé InChI |
OFQXWSKDOBXBKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)CC(=O)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan](/img/structure/B14054752.png)
